molecular formula C18H16Cl2N2O3 B2969717 N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1009038-59-8

N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Cat. No. B2969717
CAS RN: 1009038-59-8
M. Wt: 379.24
InChI Key: GLHITSYHLNFFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3 and its molecular weight is 379.24. The purity is usually 95%.
BenchChem offers high-quality N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential and Molecular Docking Analysis

A study focused on the synthesis of an anticancer drug, highlighting the structural and molecular docking analyses targeting the VEGFr receptor. This work emphasizes the compound's potential in anticancer applications, supported by spectroscopic techniques and crystal structure analysis, indicating significant intermolecular hydrogen bonding (Gopal Sharma et al., 2018).

Potential as Pesticides

Research on the characterization of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including structural details and potential as pesticides, showcases the compound's relevance in agricultural applications. X-ray powder diffraction techniques provided new diffraction data, contributing to the understanding of these organic compounds as potential pesticides (E. Olszewska et al., 2009).

Anti-Inflammatory Drug Development

Another study presents the design-based synthesis and molecular docking analysis of an anti-inflammatory drug from an indole acetamide derivative. This compound's anti-inflammatory activity was confirmed through in silico modeling, targeting COX-1 and COX-2 domains, with its structure determined using single crystal X-ray diffraction studies (F. H. Al-Ostoot et al., 2020).

Antioxidant Properties

Research on the synthesis and evaluation of antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has been conducted. These compounds demonstrated significant antioxidant activity, with some showing remarkable activity at low concentrations, highlighting their potential as new antioxidant agents (C. Gopi et al., 2020).

Insect Growth Regulation

A study on the synthesis and bio-assay of novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate on Galleria mellonella (wax moth) explores its potential as an insect growth regulator. This work demonstrates the compound's efficacy compared to commercial insect growth regulators, supported by spectroscopic techniques and molecular geometry calculations (V. Devi et al., 2022).

Mechanism of Action

properties

IUPAC Name

N-[5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-11(23)21-17-15-10-13(20)4-7-16(15)22(18(17)24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10,17H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHITSYHLNFFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

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